

Cisd2 Protein: Structure, Iron-Sulfur Cluster Function, and Therapeutic Potential

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CDGSH Iron-Sulfur Domain 2 (Cisd2) is a crucial protein implicated in a wide array of cellular processes, including lifespan regulation, mitochondrial integrity, calcium homeostasis, and autophagy. Its dysfunction is directly linked to the rare autosomal recessive disorder, Wolfram syndrome type 2 (WFS2). This technical guide provides a comprehensive overview of the current understanding of Cisd2, with a particular focus on its protein structure and the functional significance of its [2Fe-2S] iron-sulfur cluster. Detailed experimental protocols for the characterization of Cisd2 and its iron-sulfur cluster are provided, alongside a summary of key quantitative data. Furthermore, signaling pathways involving Cisd2 are visually represented to facilitate a deeper understanding of its complex cellular roles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating Cisd2 as a potential therapeutic target for age-related diseases and other pathological conditions.

Introduction

Cisd2, also known as Nutrient-deprivation autophagy factor-1 (NAF-1), is a small, evolutionarily conserved protein that has garnered significant attention for its role in mammalian lifespan control.[1] It is an integral membrane protein localized to the endoplasmic reticulum (ER), the outer mitochondrial membrane (OMM), and the mitochondria-associated membrane (MAM).[2]



The protein contains a conserved CDGSH domain that harbors a redox-active [2Fe-2S] cluster, which is essential for its biological functions.[3][4]

Mutations in the CISD2 gene are the causative factor for Wolfram syndrome type 2, a progressive neurodegenerative disease characterized by early-onset optic atrophy, diabetes mellitus, peptic ulcer disease, and defective platelet aggregation.[5] Studies using Cisd2 knockout mice have revealed a premature aging phenotype, including shortened lifespan, mitochondrial dysfunction, and increased autophagy, highlighting the protein's critical role in maintaining cellular homeostasis. Conversely, overexpression of Cisd2 has been shown to extend a healthy lifespan in mice, ameliorating age-associated degeneration in various tissues.

This guide will delve into the structural intricacies of the Cisd2 protein and its iron-sulfur cluster, explore the multifaceted functions of this cluster, and provide detailed methodologies for its experimental investigation.

Cisd2 Protein Structure and Properties

The human Cisd2 protein is composed of 135 amino acids and has a molecular mass of approximately 15.3 kDa. It exists as a homodimer, with each monomer containing a single CDGSH domain. This domain is characterized by a unique 3-Cysteine-1-Histidine quartet that coordinates the [2Fe-2S] cluster. The protein is anchored to the membrane via a transmembrane domain, with its iron-sulfur cluster-containing domain facing the cytosol.

The [2Fe-2S] Iron-Sulfur Cluster

The [2Fe-2S] cluster of Cisd2 is a key functional component of the protein. This cluster can exist in different oxidation states, allowing it to participate in electron transfer reactions. The coordination of the cluster by three cysteine residues and one histidine residue is an unusual feature for NEET proteins and influences the cluster's stability and transfer potential. Specifically, the histidine ligand (His114) plays a role in the pH-dependent stability of the cluster, with a decrease in pH promoting cluster transfer. The iron-sulfur cluster is also crucial for the overall folding and structural integrity of the Cisd2 protein.

Quantitative Data Summary



| Property | Value | Reference |
|------------------------------------|---|-----------|
| Human Cisd2 Protein | | |
| Amino Acid Count | 135 | |
| Molecular Mass | 15,278 Da | _ |
| Quaternary Structure | Homodimer | _ |
| Subcellular Localization | ER, OMM, MAM | _ |
| Iron-Sulfur Cluster | | |
| Туре | [2Fe-2S] | _ |
| Coordination | 3-Cysteine, 1-Histidine | _ |
| Cisd2 Knockout Mice Phenotype | | |
| Lifespan | Shortened | |
| Mitochondrial Function | Decreased complex I-III, II-III, and IV activity by 30% | _ |
| Autophagy | Increased | _ |
| Cisd2 Transgenic Mice Phenotype | | _ |
| Lifespan | Extended healthy lifespan | |

Functions of the Cisd2 Iron-Sulfur Cluster

The [2Fe-2S] cluster of Cisd2 is implicated in several critical cellular functions, primarily through its ability to participate in redox reactions and potentially transfer the cluster itself.

Regulation of Mitochondrial Function

Cisd2 is essential for maintaining mitochondrial integrity and function. Its deficiency leads to mitochondrial breakdown and a decline in the activity of electron transport chain complexes. The [2Fe-2S] cluster is believed to be involved in electron transfer processes that are vital for



mitochondrial respiration and energy production. Disruption of Cisd2's iron-sulfur cluster function leads to an immediate increase in mitochondrial labile iron and subsequent reactive oxygen species (mROS) production.

Calcium Homeostasis

Cisd2 plays a crucial role in regulating intracellular calcium (Ca²+) homeostasis. It is thought to act as a transport conduit for calcium across intracellular membranes. Cisd2 deficiency disrupts Ca²+ homeostasis by dysregulating the activity of the sarco/endoplasmic reticulum Ca²+- ATPase (SERCA), leading to increased cytosolic Ca²+ levels and mitochondrial Ca²+ overload. This function is intertwined with its interaction with Bcl-2 at the ER-mitochondria interface.

Autophagy and Apoptosis

Cisd2 is a key regulator of autophagy and apoptosis. It interacts with the anti-apoptotic protein Bcl-2 to inhibit autophagy, a process that is initiated by Beclin-1 (BECN1). In the absence of Cisd2, BECN1 dissociates from Bcl-2, leading to the activation of autophagy. The interaction between Cisd2 and Bcl-2 is direct, with the cytosolic region of Cisd2 binding to the BH4 domain of Bcl-2. This complex is also involved in regulating ER-mitochondrial calcium transfer.

Experimental Protocols

The study of Cisd2 and its iron-sulfur cluster requires specialized techniques due to the oxygen sensitivity of the cluster.

Recombinant Cisd2 Expression and Purification

This protocol is a generalized procedure for the expression and purification of the soluble, cytosolic domain of Cisd2, which contains the [2Fe-2S] cluster. All steps involving the purified protein should be performed under anaerobic conditions (e.g., in an anaerobic chamber).

- Cloning and Expression:
 - The cDNA encoding the cytosolic domain of human Cisd2 (amino acids 50-135) is cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag.
 - The construct is transformed into E. coli BL21(DE3) cells.



- Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.
- Cell Lysis and Initial Purification:
 - Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM DTT).
 - Cells are lysed by sonication on ice.
 - The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Affinity Chromatography:
 - The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
 - The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
 - The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Iron-Sulfur Cluster Reconstitution (if necessary):
 - If the purified protein lacks the [2Fe-2S] cluster, it can be reconstituted under anaerobic conditions.
 - The apoprotein is incubated with a 5-fold molar excess of DTT for 30 minutes.
 - A 5-fold molar excess of FeCl₃ and L-cysteine is added sequentially.
 - The pH is adjusted to 7.5 with 1 M Tris base.
 - The mixture is incubated at room temperature for 2-4 hours.
- Size-Exclusion Chromatography:



 The reconstituted protein or the eluate from the affinity column is further purified by sizeexclusion chromatography using a column equilibrated with a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl).

Characterization of the [2Fe-2S] Cluster

UV-Vis spectroscopy is a fundamental technique for detecting the presence of iron-sulfur clusters.

- Sample Preparation: The purified Cisd2 protein is diluted in a suitable buffer in a quartz cuvette inside an anaerobic chamber.
- Data Acquisition: The absorbance spectrum is recorded from 250 to 700 nm. Holo-Cisd2 will
 exhibit characteristic absorbance peaks around 330 nm, 420 nm, and 460 nm, which are
 absent in the apoprotein.

EPR spectroscopy is a powerful method for characterizing the electronic structure and oxidation state of paramagnetic iron-sulfur clusters.

- Sample Preparation: A concentrated sample of purified Cisd2 (typically >100 μM) is prepared
 in a buffer containing a cryoprotectant (e.g., 20% glycerol). The sample is transferred to an
 EPR tube and flash-frozen in liquid nitrogen. To observe the reduced [2Fe-2S]¹⁺ state, the
 protein is treated with a slight molar excess of a reductant like sodium dithionite before
 freezing.
- Data Acquisition: Continuous-wave (CW) EPR spectra are recorded at low temperatures (typically 10-20 K). The reduced [2Fe-2S]¹⁺ cluster of Cisd2 will give a characteristic EPR signal with g-values around g = 2.01, 1.94, and 1.89. The oxidized [2Fe-2S]²⁺ state is EPR silent.

Mössbauer spectroscopy provides detailed information about the iron oxidation and spin states within the cluster.

• Sample Preparation: This technique requires the protein to be isotopically enriched with ⁵⁷Fe. This is achieved by growing the E. coli cells in a minimal medium supplemented with ⁵⁷FeCl₃. The purified ⁵⁷Fe-labeled Cisd2 is concentrated and transferred to a Mössbauer sample holder before freezing.

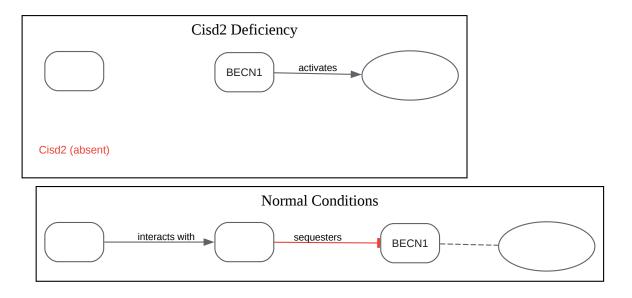


Data Acquisition: Mössbauer spectra are recorded at cryogenic temperatures (typically 4.2 K) in the presence and absence of an applied magnetic field. The resulting spectra provide information on the isomer shift, quadrupole splitting, and magnetic hyperfine coupling, which can be used to determine the oxidation state and spin coupling of the iron atoms in the [2Fe-2S] cluster.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow involving Cisd2.

Cisd2 in Autophagy Regulation

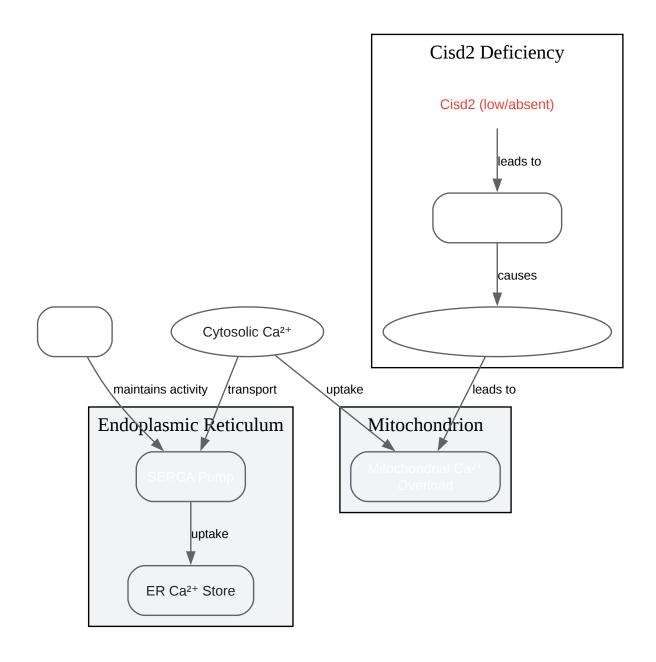


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Caption: Cisd2-mediated regulation of autophagy through its interaction with Bcl-2.



Cisd2 in Calcium Homeostasis

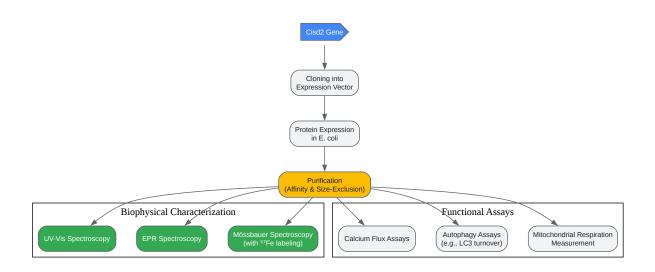


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Caption: Role of Cisd2 in maintaining cellular calcium homeostasis.

Experimental Workflow for Cisd2 Characterization





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Caption: A general experimental workflow for the characterization of Cisd2.

Conclusion and Future Directions

Cisd2 is a multifaceted protein with profound implications for human health and aging. Its [2Fe-2S] iron-sulfur cluster is central to its functions in maintaining mitochondrial integrity, regulating calcium homeostasis, and controlling autophagy. The link between Cisd2 dysfunction and Wolfram syndrome type 2 underscores its physiological importance. The detailed experimental protocols and summary data provided in this guide offer a foundation for further research into the intricate mechanisms of Cisd2 action.

Future research should focus on elucidating the precise mechanisms of Cisd2-mediated ironsulfur cluster transfer, identifying novel interacting partners, and further exploring its role in various age-related pathologies. The development of small molecules that can modulate Cisd2 expression or function holds significant promise for therapeutic interventions aimed at extending healthy lifespan and treating diseases associated with mitochondrial dysfunction and



cellular stress. The continued investigation of this remarkable protein will undoubtedly provide deeper insights into the fundamental processes of life and aging.

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